N-Oxodecyl meglumine

Catalog No.
S572507
CAS No.
85261-20-7
M.F
C17H35NO6
M. Wt
349.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Oxodecyl meglumine

CAS Number

85261-20-7

Product Name

N-Oxodecyl meglumine

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide

Molecular Formula

C17H35NO6

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1

InChI Key

UMWKZHPREXJQGR-XOSAIJSUSA-N

SMILES

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Synonyms

decanoyl-N-methylglucamide, MEGA-10

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Biochemical Reagent

N-Oxodecyl meglumine, also known as MEGA-10, is primarily used as a biochemical reagent in scientific research. It falls under the category of biological materials or organic compounds commonly used in life science research [].

Specific Applications

While the specific applications of N-Oxodecyl meglumine are not extensively documented, its properties suggest potential uses in various research areas. Here are a few possibilities:

  • Membrane studies: N-Oxodecyl meglumine possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions. This characteristic allows it to interact with and potentially permeabilize cell membranes, facilitating the study of cellular processes and the delivery of other research materials into cells [].
  • Enzyme and protein studies: N-Oxodecyl meglumine might be useful in isolating or purifying enzymes and proteins due to its potential ability to interact with and separate them from other cellular components [].
  • Drug delivery research: The amphiphilic nature of N-Oxodecyl meglumine might also hold promise in drug delivery research. Its ability to interact with cell membranes could potentially be harnessed to develop novel drug delivery systems that enhance the delivery of therapeutic agents into cells [].

N-Oxodecyl meglumine is a chemical compound with the molecular formula C17H35NO6C_{17}H_{35}NO_6 and is classified as a derivative of meglumine, which is a sugar alcohol. This compound features a long-chain alkyl group (decyl) attached to the nitrogen atom of the meglumine structure, enhancing its lipophilicity and potentially its biological activity. Meglumine itself is derived from glucose and contains an amino group, making it useful in various pharmaceutical applications, particularly as an excipient in drug formulations and contrast media for imaging techniques .

The mechanism of action of N-Oxodecyl meglumine is not yet fully understood. As a biochemical reagent, it might interact with biological systems in specific ways, but detailed research is needed to clarify this aspect [].

Involving methylation and amination.
  • Decanoylation: Introduce a decanoyl group to the nitrogen atom of meglumine through acylation reactions. This step often utilizes decanoic acid or its derivatives in the presence of activating agents like carbodiimides.
  • Purification: The final product can be purified using techniques such as recrystallization or chromatography to obtain N-Oxodecyl meglumine in high purity.
  • These methods allow for controlled synthesis tailored to desired yield and purity levels.

    N-Oxodecyl meglumine exhibits biological activity that may be attributed to its structural characteristics. As a derivative of meglumine, it retains some of the biological properties associated with sugar alcohols, such as:

    • Antimicrobial Activity: Compounds similar to N-Oxodecyl meglumine have shown potential antimicrobial properties, making them candidates for use in pharmaceuticals aimed at treating infections.
    • Drug Delivery: The lipophilic nature of N-Oxodecyl meglumine may enhance the solubility and absorption of hydrophobic drugs, improving their bioavailability.
    • Cell Membrane Interaction: Its structure suggests potential interactions with cell membranes, which could influence cellular uptake mechanisms.

    Further studies are required to elucidate the specific mechanisms by which N-Oxodecyl meglumine exerts its biological effects.

    N-Oxodecyl meglumine finds applications primarily in pharmaceuticals and biotechnology:

    • Pharmaceutical Excipients: Used as an excipient in drug formulations to enhance solubility and stability.
    • Contrast Agents: Employed in imaging techniques such as magnetic resonance imaging (MRI) due to its ability to improve contrast.
    • Antimicrobial Agents: Potential use in formulations aimed at combating microbial infections.

    The versatility of N-Oxodecyl meglumine makes it valuable across various scientific fields.

    Interaction studies involving N-Oxodecyl meglumine focus on its compatibility with other compounds:

    • Drug Interactions: Investigating how N-Oxodecyl meglumine interacts with various pharmaceutical agents to assess compatibility and potential synergistic effects.
    • Biological Interactions: Understanding how this compound interacts with cell membranes and proteins can provide insights into its mechanism of action and efficacy as a drug delivery system.

    These studies are crucial for optimizing formulations that include N-Oxodecyl meglumine.

    N-Oxodecyl meglumine shares structural similarities with several compounds, which can be compared based on their chemical properties and applications:

    Compound NameMolecular FormulaKey Characteristics
    MeglumineC7H17NO5C_7H_{17}NO_5Sugar alcohol used as an excipient
    Decanoic AcidC10H20O2C_{10}H_{20}O_2Fatty acid with applications in surfactants
    Iodinated MeglumineVariesContrast agent used in medical imaging
    N-Methyl-D-glucamineC7H17NO5C_7H_{17}NO_5Related sugar alcohol derivative

    N-Oxodecyl meglumine's unique long-chain alkyl modification distinguishes it from these similar compounds, potentially enhancing its lipophilicity and biological activity compared to standard meglumine or other sugar alcohols.

    XLogP3

    0.6

    UNII

    9Q27ZA5M8G

    Other CAS

    85261-20-7

    Wikipedia

    Decanoyl N-methylglucamide

    Dates

    Modify: 2023-08-15

    Explore Compound Types